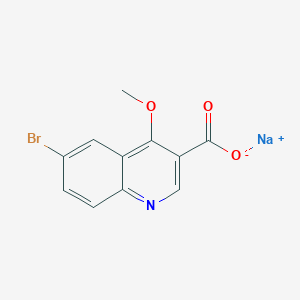![molecular formula C21H20ClF2N5O3S B2663375 N-[3-(methylthio)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide CAS No. 1251683-15-4](/img/structure/B2663375.png)
N-[3-(methylthio)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(methylthio)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C21H20ClF2N5O3S and its molecular weight is 495.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound belongs to a class of substances that have been synthesized and investigated for their chemical properties and reactivity. For example, research has shown the synthesis of heterocycles based on sulfonamide structures, demonstrating diverse reactivity and potential applications in developing new pharmacological agents (El‐Emary, Al-muaikel, & Moustafa, 2002). These studies typically explore the synthesis routes and the chemical behavior of sulfonamide compounds, contributing to a deeper understanding of their potential uses in medicinal chemistry.
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of sulfonamide-based compounds. Novel sulfonamide isoxazolo[5,4-b]pyridines have been synthesized and tested for their antibacterial and antiproliferative activity, showing promising results against certain bacterial strains and cancer cell lines (Poręba et al., 2015). These findings highlight the potential of sulfonamide derivatives in treating infections and possibly in cancer therapy.
Theoretical and Computational Studies
Theoretical investigations have been carried out to understand the interaction of sulfonamide compounds with biological targets. For instance, antimalarial sulfonamides were studied using computational calculations and molecular docking to evaluate their potential as COVID-19 drugs, providing insights into their mechanism of action and effectiveness (Fahim & Ismael, 2021). Such studies are crucial for the rational design of drugs based on sulfonamide structures, contributing to the development of new therapeutic agents.
Advanced Applications in Drug Discovery
Research on sulfonamide compounds extends into various areas of drug discovery, including the development of agents with antibacterial, anticancer, and anti-inflammatory properties. Recent advances in designing sulfonamide hybrids have led to the identification of molecules with significant pharmacological activities, underscoring the versatility and potential of sulfonamide derivatives in medicinal chemistry (Ghomashi et al., 2022).
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,4-difluorophenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF2N5O3S/c1-27-13-17(20(30)25-15-4-7-18(23)19(24)12-15)21(26-27)33(31,32)29-10-8-28(9-11-29)16-5-2-14(22)3-6-16/h2-7,12-13H,8-11H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKGRGLULYHVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
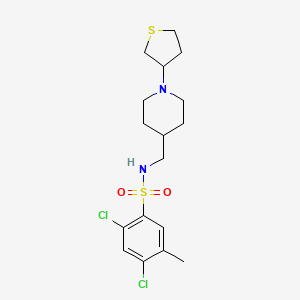
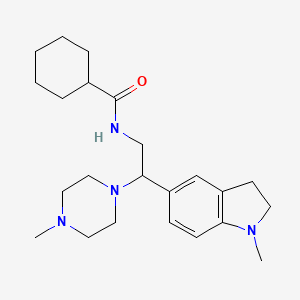
![N-(2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2663296.png)



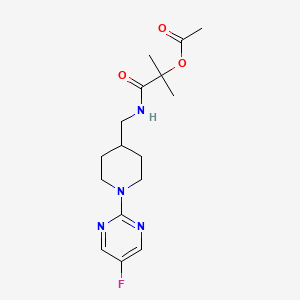

![2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2663309.png)

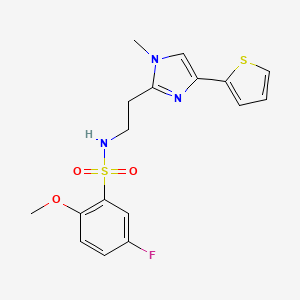
![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)
